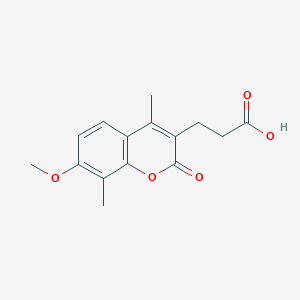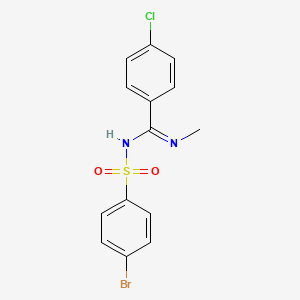
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one: is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position and a pentafluoroethyl group at the 3rd position of the pyridinone ring. The unique combination of bromine and pentafluoroethyl groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms within the ring.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups, expanding its chemical diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Different oxidation states of the pyridinone ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems and interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a scaffold for designing new drugs.
Industry:
Material Science: Employed in the development of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The specific pathways depend on the biological context and the nature of the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
- 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Comparison:
- Structural Differences: While the core pyridinone structure is similar, the functional groups attached to the ring differ, leading to variations in chemical reactivity and physical properties.
- Unique Properties: The presence of the pentafluoroethyl group in 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one imparts unique electronic and steric effects, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(5(15)14-2-3)6(9,10)7(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOYZXPODVITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)



![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)


![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)
![5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2651044.png)

![N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2651048.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
